Cas no 1436191-71-7 (1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a specialized heterocyclic compound featuring a triazole core functionalized with a chloro-fluorophenyl group and a cyanocyclopropyl carboxamide moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for targeting specific biological pathways. The presence of electron-withdrawing substituents (chloro, fluoro, and cyano groups) enhances its reactivity and binding affinity, making it a candidate for enzyme inhibition or receptor modulation. The compound's stability and synthetic versatility further support its use in pharmaceutical research and development. Its unique combination of functional groups may offer advantages in optimizing pharmacokinetic properties or selectivity in drug design.
1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide structure
1436191-71-7 structure
Product Name:1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No:1436191-71-7
MF:C14H11ClFN5O
MW:319.721444368362
CID:5451777
PubChem ID:71998589
Update Time:2025-11-06

1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Z1266529561
    • EN300-26688680
    • 1436191-71-7
    • 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide
    • CHEMBL4964894
    • 1-(4-chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
    • AKOS016940640
    • 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C14H11ClFN5O/c1-8-12(13(22)18-14(7-17)4-5-14)19-20-21(8)11-3-2-9(15)6-10(11)16/h2-3,6H,4-5H2,1H3,(H,18,22)
    • InChI Key: HWHJHPXHXXWIHG-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(Cl)C=C2F)C(C)=C(C(NC2(C#N)CC2)=O)N=N1

Computed Properties

  • Exact Mass: 319.0636158g/mol
  • Monoisotopic Mass: 319.0636158g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Density: 1.53±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 3.14±0.20(Predicted)

1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26688680-0.05g
1-(4-chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
1436191-71-7 95.0%
0.05g
$212.0 2025-03-20

1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Related Literature

Additional information on 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Comprehensive Analysis of 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 1436191-71-7)

In the realm of pharmaceutical and agrochemical research, 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 1436191-71-7) has emerged as a compound of significant interest. This molecule, characterized by its unique triazole-carboxamide backbone, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioactivity and selectivity.

The compound's 1,2,3-triazole core is a hallmark of its chemical identity, contributing to its stability and interaction with biological targets. The presence of a 4-chloro-2-fluorophenyl group further enhances its binding affinity, making it a candidate for targeting specific enzymes or receptors. Meanwhile, the 1-cyanocyclopropyl moiety introduces steric constraints that can fine-tune molecular interactions, a feature highly valued in rational drug design.

Recent trends in AI-driven drug discovery and computational chemistry have amplified interest in compounds like 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. Machine learning models are increasingly used to predict its pharmacokinetic properties, such as solubility and metabolic stability, reducing the need for extensive lab trials. This aligns with the growing demand for green chemistry and sustainable research practices.

Another hot topic is the compound's potential role in addressing antimicrobial resistance (AMR). With the rise of drug-resistant pathogens, researchers are exploring novel scaffolds like this triazole-carboxamide derivative to develop next-generation antibiotics. Its mechanism of action, possibly involving inhibition of bacterial efflux pumps or biofilm disruption, is under active investigation.

From a synthetic chemistry perspective, the compound's CAS No. 1436191-71-7 serves as a critical identifier for reproducibility and regulatory compliance. Laboratories worldwide rely on this number to procure high-purity samples for research. The 5-methyl-1H-1,2,3-triazole-4-carboxamide fragment, in particular, is a recurring motif in patents for kinase inhibitors, highlighting its commercial relevance.

Environmental and toxicological studies are also gaining traction, especially with the push for REACH compliance and safer chemical alternatives. Preliminary data suggest that the compound's fluorophenyl and cyanocyclopropyl groups may offer favorable degradation profiles, though further ecotoxicity assessments are warranted. This aligns with the broader industry shift toward benign-by-design molecules.

In material science, the 1,2,3-triazole ring's ability to form stable coordination complexes is being leveraged for metal-organic frameworks (MOFs) and catalysis. The compound's carboxamide functionality could serve as a ligand for transition metals, opening avenues for heterogeneous catalysis or sensor development. Such interdisciplinary applications underscore its versatility beyond life sciences.

For researchers sourcing this compound, key considerations include batch-to-batch consistency and analytical characterization. Advanced techniques like HPLC-MS and NMR spectroscopy are essential to verify purity, given the sensitivity of biological assays to impurities. Suppliers often highlight these quality metrics to cater to the stringent demands of high-throughput screening (HTS) platforms.

Looking ahead, the integration of automated synthesis and flow chemistry could streamline the production of 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, reducing costs and waste. This aligns with the pharmaceutical industry's focus on Industry 4.0 and digital transformation. As synthetic methodologies evolve, so too will the accessibility of this promising scaffold for global research initiatives.

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